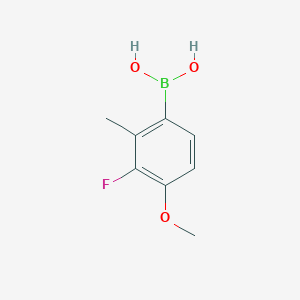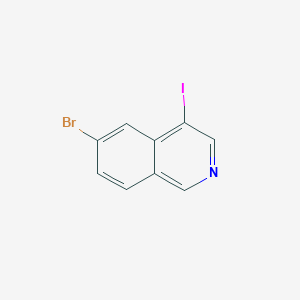
6-Bromo-4-iodoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-iodoisoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 . It is an important intermediate for the synthesis of many biologically active compounds .
Synthesis Analysis
6-Bromo-4-iodoisoquinoline can be synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through five steps including cyclization reaction and substitution reaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-iodoisoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H and the InChI key is HUJDTCMXQLMRBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-iodoisoquinoline is a solid at room temperature . It has a molecular weight of 333.95 .Scientific Research Applications
Synthesis and Biological Activity
6-Bromo-4-iodoisoquinoline is an essential intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of tyrosine kinase inhibitors, showcasing steep structure-activity relationships that highlight the compound's significance in medicinal chemistry (Bridges et al., 1996). Additionally, its role in the preparation of analogs with high binding affinity to the epidermal growth factor receptor (EGFR) underscores its utility in targeting specific pathways in cancer therapy (Rewcastle et al., 1996).
Chemical Synthesis and Ligand Development
The compound serves as a starting material in the Friedländer synthesis of quinoline derivatives, facilitating the development of bidentate and tridentate ligands. This application is pivotal in creating novel chelating agents for various purposes, including materials science and catalysis (Hu et al., 2003).
Fluorescent Dyes and Imaging
6-Bromo-4-iodoisoquinoline has been instrumental in the synthesis of new fluorescent quinolinium dyes. These dyes, characterized by their solubility and fluorescence properties across a broad pH range, have found applications in particle sizing and bioimaging, demonstrating the versatility of 6-Bromo-4-iodoisoquinoline in contributing to advanced imaging techniques (Geddes et al., 2000).
Antibacterial and Cytotoxic Applications
Further extending its utility, derivatives of 6-Bromo-4-iodoisoquinoline have shown significant antibacterial activities against resistant strains such as ESBL producing Escherichia coli and MRSA. This indicates its potential in addressing challenges in antimicrobial resistance and the development of new therapeutic agents (Arshad et al., 2022). Additionally, its analogs have been evaluated for cytotoxic activity against various cancer cell lines, highlighting its role in the discovery of new anticancer drugs (Delgado et al., 2012).
Safety and Hazards
properties
IUPAC Name |
6-bromo-4-iodoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDTCMXQLMRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



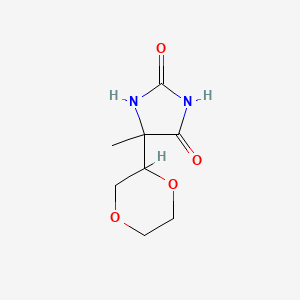
![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide](/img/structure/B2648130.png)
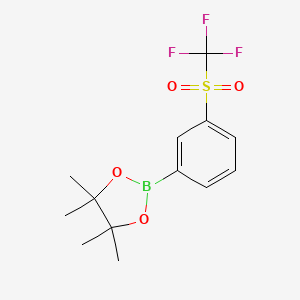
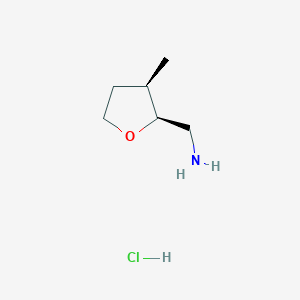
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)
![1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2648140.png)
![1-(3-Ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride](/img/structure/B2648141.png)
![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)
![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2648147.png)

